N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-carboxamide
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Description
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-carboxamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. This interaction is crucial for the regulation of the tumor suppressor protein p53, which plays a key role in preventing the formation and growth of cancer cells. MI-773 has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of various types of cancer.
Scientific Research Applications
Synthesis and Material Applications
Photostabilization of Polymeric Materials
A study highlights the synthesis of new thiophene derivatives, including compounds related to the N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-carboxamide structure, for their use as photostabilizers for poly(vinyl chloride) (PVC). These materials demonstrated a significant reduction in PVC photodegradation, suggesting potential applications in improving the longevity and stability of PVC products under UV exposure (Balakit et al., 2015).
Antimicrobial and Antineoplastic Activities
Antimicrobial Agents
Research on 1,2,4-triazole derivatives containing morpholine moieties, which share structural similarities with the compound of interest, has shown these compounds to possess antimicrobial properties. This suggests a potential avenue for the development of new antimicrobial agents targeting resistant bacterial strains (Sahin et al., 2012).
Antitumor Activity
A study focused on the synthesis and evaluation of isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives, including morpholino groups, demonstrated antineoplastic activity against L1210 leukemia in mice. This suggests the potential therapeutic applications of such compounds in cancer treatment (Liu et al., 1995).
Synthetic Methodologies and Chemical Properties
Synthetic Methodologies
The compound's structural components, such as morpholine and thiophene, are often utilized in synthetic chemistry to create various derivatives with potential biological activities. Studies illustrate the utility of these components in synthesizing compounds with anticancer, antimicrobial, and enzyme inhibitory properties, highlighting the compound's relevance in medicinal chemistry and drug discovery efforts (Desai et al., 2011).
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-22-7-6-16-13-15(4-5-17(16)22)18(23-8-10-25-11-9-23)14-21-20(24)19-3-2-12-26-19/h2-5,12-13,18H,6-11,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEFJPGOCCUQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CS3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)thiophene-2-carboxamide |
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